molecular formula C18H26N2O4 B1591323 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine CAS No. 261925-94-4

1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine

Cat. No.: B1591323
CAS No.: 261925-94-4
M. Wt: 334.4 g/mol
InChI Key: CCLGNFZMWMCRCH-UHFFFAOYSA-N
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Description

1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine, also known as 1-tert-Butoxycarbonyl-4-(3-ethylbenzoate)piperazine, is a chemical compound with the molecular formula C18H26N2O4 . It is a piperidine derivative with a BOC (tert-butyloxycarbonyl) protecting group attached to the nitrogen atom . The compound contains a phenyl ring with an ethoxycarbonyl functional group attached at the ortho position .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring, which is a six-membered aromatic ring made up of carbon atoms . The ethoxycarbonyl functional group is attached to the phenyl ring, and the BOC group is attached to the nitrogen atom of the piperazine ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 334.41 . It is a solid substance with a melting point of 62-66 °C . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 463.7±40.0 °C at 760 mmHg, and a flash point of 234.2±27.3 °C .

Scientific Research Applications

Cleavage and Reactions of NH-BOC Protected Aminopyrroles

One study explored the cleavage of NH-BOC protected 1,2-diaminopyrroles, leading to the synthesis of highly substituted pyrrolo[1,2-b][1,2,4]triazines. This work highlights the utility of BOC-protected piperazines in facilitating complex organic transformations, which are significant in medicinal chemistry and drug design (Attanasi et al., 1997).

Microwave-Mediated Suzuki–Miyaura Cross-Couplings

Another study focused on the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling. This process underscores the importance of BOC-protected piperazines in facilitating cross-coupling reactions, a cornerstone in the synthesis of complex organic molecules for pharmaceutical applications (Spencer et al., 2011).

Synthesis and Characterization of N-BOC Piperazine Derivatives

Research on the synthesis and characterization of two derivatives of N-Boc piperazine, including their structural analysis through X-ray diffraction, provides insight into the structural aspects of BOC-protected piperazines. Such studies are vital for understanding the physicochemical properties of novel compounds that could have implications in drug development and other areas of chemistry (Kulkarni et al., 2016).

Novel Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

The discovery and synthesis of bis(heteroaryl)piperazines as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors demonstrate the potential therapeutic applications of BOC-protected piperazines. This research contributes to the ongoing efforts in finding effective treatments for HIV/AIDS, showcasing the critical role of such compounds in medicinal chemistry (Romero et al., 1994).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl 4-(3-ethoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-5-23-16(21)14-7-6-8-15(13-14)19-9-11-20(12-10-19)17(22)24-18(2,3)4/h6-8,13H,5,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLGNFZMWMCRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584671
Record name tert-Butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261925-94-4
Record name tert-Butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(3-(ethoxycarbonyl)phenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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